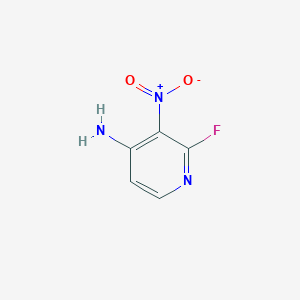

2-Fluoro-3-nitropyridin-4-amine

Description

BenchChem offers high-quality 2-Fluoro-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDBFSOQJXPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483648 | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-18-7 | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiofluorination of a Pyridine N Oxide Precursor:

This method involves a multi-step process starting with a precursor molecule, 3-bromo-4-nitropyridine N-oxide . nih.govrsc.org The key steps are:

Nucleophilic Substitution: The precursor undergoes a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride. The presence of the N-oxide is crucial for activating the pyridine (B92270) ring towards this reaction. nih.govrsc.org

Reduction: Following the successful incorporation of fluorine-18 (B77423), the nitro group and the N-oxide are reduced to an amine group, yielding the final product, [¹⁸F]3-fluoro-4-aminopyridine. nih.govrsc.org

Emerging Synthetic Methodologies for 2 Fluoro 3 Nitropyridin 4 Amine and Analogues

The synthesis of highly functionalized pyridine (B92270) derivatives such as 2-Fluoro-3-nitropyridin-4-amine relies on the development of novel and efficient chemical transformations. In recent years, emerging methodologies that leverage photoredox catalysis and electrochemistry have offered powerful alternatives to traditional synthetic routes, providing milder reaction conditions, improved efficiency, and unique reactivity patterns. These approaches are pivotal for the construction and modification of complex heterocyclic scaffolds.

Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 3 Nitropyridin 4 Amine

Reactivity Governed by Functional Groups (Fluoro, Nitro, Amino)

The reactivity of 2-Fluoro-3-nitropyridin-4-amine is a composite of the functionalities of its substituents. The amino group typically engages in nucleophilic reactions, while the electron-withdrawing nature of the fluoro and nitro groups deactivates the pyridine (B92270) ring towards electrophilic attack and activates it for nucleophilic aromatic substitution.

Nucleophilic Reactivity of the Amino Group

The amino group at the C-4 position of 2-Fluoro-3-nitropyridin-4-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles. For instance, the amino group can undergo acylation reactions. An example is the reaction of the similar compound, 4-Chloro-2-amino-3-nitropyridine, with cyclopropane (B1198618) carbonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding amide. researchgate.net Such reactions are fundamental in modifying the properties of the parent compound and for the synthesis of more complex derivatives.

The nucleophilicity of the amino group is, however, modulated by the electronic effects of the other substituents on the pyridine ring. The strongly electron-withdrawing nitro group at the meta-position (C-3) and the inductively withdrawing fluoro group at the ortho-position (C-2) decrease the electron density on the amino group, thereby reducing its basicity and nucleophilicity compared to an unsubstituted aminopyridine.

Electrophilic Aromatic Substitution Patterns Influenced by Substituents

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgquora.com In 2-Fluoro-3-nitropyridin-4-amine, the ring is further deactivated by the potent electron-withdrawing nitro group and the inductive effect of the fluorine atom. Conversely, the amino group is a strong activating group and is ortho, para-directing.

The directing effects of the substituents are as follows:

Amino group (-NH2) at C-4: Strongly activating and ortho, para-directing (to C-3 and C-5).

Nitro group (-NO2) at C-3: Strongly deactivating and meta-directing (to C-5).

Fluoro group (-F) at C-2: Deactivating via induction but ortho, para-directing (to C-3 and C-5).

Reduction Chemistry of the Nitro Group to Amine

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. byjus.commasterorganicchemistry.comwikipedia.org This reaction fundamentally alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. byjus.comnih.gov For instance, the quantitative reduction of 3-fluoro-4-nitropyridine (B80604) N-oxide to 3-fluoro-4-aminopyridine was achieved using 10% Pd/C under an atmosphere of hydrogen. orientjchem.org

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and tin(II) chloride are also utilized for this transformation. byjus.com

The general mechanism for the reduction of a nitro group to an amine is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. acs.org

| Reducing Agent | Typical Conditions | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | H2 gas, solvent (e.g., MeOH, EtOH) | Generally high yields and clean reactions. byjus.comnih.govorientjchem.org |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic medium | A classic and widely used method. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or alcoholic solution | A milder alternative. byjus.com |

| Tin(II) Chloride (SnCl2) | Acidic or neutral conditions | Useful for selective reductions. byjus.com |

Pyridine Ring Activation and Deactivation Effects on Reaction Pathways

The substituents on the pyridine ring of 2-Fluoro-3-nitropyridin-4-amine have a profound impact on its reactivity towards both nucleophilic and electrophilic attack. The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring to electrophilic attack and activates it towards nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. quora.com

The functional groups on 2-Fluoro-3-nitropyridin-4-amine further modulate this intrinsic reactivity:

Nitro Group (-NO2): As a powerful electron-withdrawing group, it strongly deactivates the ring towards electrophiles and strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. nih.gov

Amino Group (-NH2): This group is strongly electron-donating through resonance (+R effect), which activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the nitro group is crucial for activating the ring. The fluorine atom at C-2 can act as a leaving group in SNAr reactions, and its displacement would be facilitated by the electron-withdrawing nitro group at C-3.

Detailed Mechanistic Studies of Key Transformations (e.g., SNAr, Reduction)

While specific mechanistic studies for 2-Fluoro-3-nitropyridin-4-amine are not extensively documented, the mechanisms of its key transformations can be inferred from established principles and studies on analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. wikipedia.orgyoutube.com In the case of a hypothetical SNAr reaction on 2-Fluoro-3-nitropyridin-4-amine where the fluorine atom is the leaving group, the mechanism would be as follows:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom (C-2). This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily lost in this step.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group at the ortho position (C-3) playing a significant role in delocalizing the charge.

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride (B91410) ion, yielding the substituted product.

The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the Meisenheimer complex. The nitro group is particularly effective in this regard. wikipedia.org

Reduction of the Nitro Group

The reduction of an aromatic nitro group is a multi-electron process. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the following intermediates: acs.org

Nitroarene → Nitrosoarene → Hydroxylamine → Aniline

Theoretical and Computational Studies on 2 Fluoro 3 Nitropyridin 4 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules, offering insights that complement experimental data. For a molecule like 2-Fluoro-3-nitropyridin-4-amine, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is used to investigate the electronic properties and optimized geometry of various pyridine (B92270) derivatives. researchgate.netnih.govresearchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, is frequently used for such studies. For instance, in the analysis of related aminonitropyridines, DFT calculations have been successfully used to simulate molecular structures and vibrational spectra. researchgate.netresearchgate.net

Hartree-Fock (HF) theory, an ab initio method, provides a foundational approach to solving the electronic Schrödinger equation. While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, it serves as a valuable baseline and is often used in conjunction with other methods. researchgate.net For substituted pyridines, HF calculations can provide insights into electronic structure and are often a starting point for more complex correlated calculations. researchgate.net

Basis Set Selection and Influence on Computational Accuracy

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms and exhibiting significant electronic effects, such as 2-Fluoro-3-nitropyridin-4-amine, a flexible basis set is required.

The Pople-style basis set, 6-311++G(d,p), is a common and reliable choice for studies on similar pyridine derivatives. researchgate.netresearchgate.netresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while polarization functions (d,p) are necessary to model the non-spherical nature of electron density in bonded atoms. The selection of an appropriate basis set is crucial for obtaining reliable predictions of molecular geometry, vibrational frequencies, and electronic properties.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and intermolecular interactions. For 2-Fluoro-3-nitropyridin-4-amine, the electronic structure is characterized by the competing effects of its substituents.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For aminonitropyridines, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group. researchgate.netresearchgate.net This distribution facilitates an intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group upon electronic excitation. In 2-Fluoro-3-nitropyridin-4-amine, the fluorine atom would further influence the electronic landscape through its inductive electron-withdrawing effect. A smaller HOMO-LUMO gap generally implies a higher reactivity and is often associated with enhanced nonlinear optical properties. doi.org

Table 1: Predicted Frontier Molecular Orbital Energies for 2-Fluoro-3-nitropyridin-4-amine

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: These are hypothetical values based on trends observed in similar molecules and are intended for illustrative purposes.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.net

For substituted pyridines, DFT calculations have been shown to provide reliable predictions of vibrational spectra. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. The vibrational analysis of 2-Fluoro-3-nitropyridin-4-amine would reveal characteristic stretching and bending modes for the amino, nitro, and C-F groups, as well as the vibrations of the pyridine ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Fluoro-3-nitropyridin-4-amine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | 3400-3500 |

| Asymmetric Stretch | 3300-3400 | |

| Nitro (N=O) | Symmetric Stretch | 1300-1350 |

| Asymmetric Stretch | 1500-1550 | |

| C-F | Stretch | 1100-1200 |

Note: These are hypothetical values based on typical frequency ranges for these functional groups and are intended for illustrative purposes.

Infrared (IR) and Raman Spectroscopy Simulations

No specific studies containing simulated IR and Raman spectra for 2-Fluoro-3-nitropyridin-4-amine were found. Such an analysis would typically involve quantum chemical calculations, like DFT, to predict vibrational frequencies and intensities, which could then be compared to experimental data for spectral assignment.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

No dedicated research was found that details the theoretical calculation of ¹H and ¹³C NMR chemical shifts for 2-Fluoro-3-nitropyridin-4-amine. These calculations, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, are crucial for interpreting experimental NMR data and confirming molecular structures.

Intramolecular Interactions: Hydrogen Bonding Analysis

A specific analysis of the intramolecular hydrogen bonding within 2-Fluoro-3-nitropyridin-4-amine, for example through Natural Bond Orbital (NBO) analysis, is not available in the reviewed literature. The unique substitution pattern of this molecule, featuring an amino group at position 4, a nitro group at position 3, and a fluorine atom at position 2, suggests the potential for intramolecular hydrogen bonds (e.g., N-H···O or N-H···F), but without dedicated computational studies, the nature and strength of these interactions remain unquantified.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block

2-Fluoro-3-nitropyridin-4-amine serves as a crucial starting material for the synthesis of a wide range of substituted pyridines. The strategic placement of the fluoro, nitro, and amino groups on the pyridine (B92270) ring allows for selective and sequential reactions, making it a highly sought-after intermediate. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution of the adjacent fluorine atom, while the amino group can be readily modified or participate in cyclization reactions. This multi-functional nature allows chemists to introduce a variety of substituents and build complex heterocyclic systems.

The utility of this compound is underscored by its application in the synthesis of fluorescent molecules. For instance, the introduction of a nitro group into a pyridine ring is a key strategy for facilitating its functionalization to create novel fluorescent compounds. nih.gov Furthermore, fluorescent amino acids, which can be synthesized from precursors like 2-fluoro-3-nitropyridin-4-amine, are essential tools in chemical biology for studying biological systems. nih.gov

Synthetic Transformations Leading to Complex Pyridine Derivatives

The chemical reactivity of 2-Fluoro-3-nitropyridin-4-amine allows for a multitude of synthetic transformations, leading to the generation of diverse and complex pyridine derivatives. These transformations can be broadly categorized by the functional group being modified.

Functionalization of the Amino Group

The amino group in 2-Fluoro-3-nitropyridin-4-amine is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and participation in the formation of fused heterocyclic rings. For example, the amino group can be acylated with reagents like cyclopropane (B1198618) carbonyl chloride. google.com It can also react with electrophiles, leading to a range of substituted derivatives. evitachem.com These reactions are fundamental in building more complex molecular scaffolds.

In one documented pathway, the amino group of a related 2-aminopyridine (B139424) derivative was utilized in a Stille reaction followed by a Michael addition and subsequent cyclization to form a cyclic urea, demonstrating the versatility of the amino functionality in constructing intricate molecular frameworks. researchgate.net

Modifications at the Nitro and Fluoro Positions

The fluoro and nitro groups are the primary sites for nucleophilic substitution and reduction reactions, respectively, offering numerous avenues for structural diversification.

The fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups at the 2-position. For instance, the fluorine atom can be substituted by aliphatic amines or various nitrogen-containing heterocycles. researchgate.net

The nitro group plays a dual role. It not only activates the fluoro group for substitution but can also be readily reduced to an amino group. This reduction is a critical step in many synthetic sequences, as it transforms the electronic properties of the pyridine ring and provides a new site for functionalization. evitachem.com For example, the reduction of a nitro group to an amine was a key step in the synthesis of a DNA-dependent protein kinase inhibitor. nih.gov Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation. nih.govrsc.org In some cases, the nitro group itself can be displaced by a nucleophile, although this is less common than fluorine substitution. nih.gov

Role in the Synthesis of Bioactive Compounds

The derivatives synthesized from 2-Fluoro-3-nitropyridin-4-amine are of significant interest due to their potential biological activities. The pyridine core is a well-established pharmacophore, and the ability to introduce diverse substituents allows for the fine-tuning of a molecule's properties to interact with specific biological targets. nih.govnih.gov

Precursors for Pharmaceutical Scaffolds

2-Fluoro-3-nitropyridin-4-amine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical scaffolds. evitachem.com The pyridine ring system is a common feature in many drugs, and the ability to synthesize highly functionalized pyridines is crucial for drug discovery. nih.gov

For example, substituted pyridines are precursors to compounds that have been investigated as inhibitors of various kinases, which are important targets in cancer therapy and other diseases. nih.gov The synthesis of 3-fluoro-4-aminopyridine, a derivative accessible from related precursors, is of interest for its potential applications in neuroscience, as it is a fluorine-containing analog of a clinically approved drug for multiple sclerosis. nih.govgoogle.com

Table 1: Examples of Bioactive Scaffolds Derived from Nitropyridine Precursors

| Precursor | Target Scaffold | Potential Therapeutic Area |

|---|---|---|

| 2-Amino-4-methyl-5-nitropyridine | Triazolo[1,5-a]pyridine | DNA-PK Inhibition |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines | Phosphodiesterase Inhibition |

| 3-Nitropyridine derivative | Semicarbazide-sensitive amine oxidase (SSAO) inhibitors | Inflammation/Neurodegenerative diseases |

| 2-Amino-5-nitropyridine | Nitropyridine linked 4-arylidenethiazolidin-4-ones | Anticancer |

Intermediates in Agrochemical Development

The pyridine motif is also prevalent in modern agrochemicals, where it contributes to high efficacy and low toxicity. agropages.com Fluorinated pyridine derivatives, in particular, are a significant class of agrochemicals. nih.gov 2-Fluoro-3-nitropyridin-4-amine serves as a valuable intermediate in the development of new agrochemicals, including herbicides and insecticides. nih.govevitachem.com

The ability to synthesize a variety of substituted pyridines from this starting material allows for the creation of new compounds with tailored properties for specific agricultural applications. For instance, nitropyridines can be used to synthesize herbicides that inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme in plants. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Fluoro-3-nitropyridin-4-amine |

| 3-Fluoro-4-aminopyridine |

| Cyclopropane carbonyl chloride |

| 2-Amino-4-methyl-5-nitropyridine |

| 2,4-Dichloro-3-nitropyridine |

| 2-Amino-5-nitropyridine |

Despite a comprehensive search of scientific literature, no direct applications of 2-Fluoro-3-nitropyridin-4-amine in the field of radiopharmaceutical synthesis and labeling, specifically with Fluorine-18 (B77423), have been identified. The available research predominantly focuses on the synthesis and radiolabeling of its isomer, [¹⁸F]3-fluoro-4-aminopyridine , for positron emission tomography (PET) imaging.

The synthesis of radiolabeled pyridines, particularly with a fluorine atom at the meta position, presents significant challenges for radiochemists. Research in this area has led to the development of innovative strategies to overcome these hurdles, primarily for the production of PET tracers for neurological applications.

One of the key areas of investigation has been the development of tracers for imaging demyelination in diseases like multiple sclerosis. [¹⁸F]3-fluoro-4-aminopyridine has emerged as a promising candidate for this purpose. nih.govnih.gov The methods developed for its synthesis highlight the complexities of introducing a fluorine-18 atom onto an electron-rich pyridine ring. nih.govrsc.org

Two principal strategies have been successfully employed for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine:

Advanced Analytical Characterization Methodologies for 2 Fluoro 3 Nitropyridin 4 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Fluoro-3-nitropyridin-4-amine. These techniques provide detailed information about the compound's atomic connectivity and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Fluoro-3-nitropyridin-4-amine, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide valuable information about their chemical environment and neighboring atoms. For aromatic compounds like 2-Fluoro-3-nitropyridin-4-amine, the protons on the pyridine (B92270) ring will exhibit characteristic shifts. The amino group protons will also present a distinct signal.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 2-Fluoro-3-nitropyridin-4-amine will produce a separate signal, with its chemical shift influenced by the attached functional groups (fluoro, nitro, and amino groups). For example, the carbon atom bonded to the fluorine will show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterizing 2-Fluoro-3-nitropyridin-4-amine. biophysics.orghuji.ac.il Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR studies. biophysics.orgnih.gov The chemical shift of the fluorine atom provides direct information about its electronic environment, which is significantly influenced by the ortho-nitro and para-amino substituents on the pyridine ring. The coupling between the fluorine and adjacent protons on the pyridine ring can also be observed, further confirming the structure. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to well-separated signals. huji.ac.il

| NMR Data for Aromatic Amines and Pyridines | |

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 6.0 - 9.0 |

| ¹H (Amine) | 3.0 - 5.0 |

| ¹³C (Aromatic) | 100 - 160 |

| ¹⁹F (Aryl Fluorides) | -100 to -170 (relative to CFCl₃) ucsb.edu |

This table provides general chemical shift ranges. Specific values for 2-Fluoro-3-nitropyridin-4-amine would require experimental determination.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of 2-Fluoro-3-nitropyridin-4-amine will display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretching: from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-N stretching: associated with the amine group.

N=O stretching: from the nitro group, usually showing strong absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

C-F stretching: which gives a strong band typically in the 1000-1400 cm⁻¹ region.

Aromatic C=C and C=N stretching: vibrations within the pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipole changes result in intense FTIR signals, changes in polarizability lead to strong Raman signals. For 2-Fluoro-3-nitropyridin-4-amine, the symmetric vibrations of the nitro group and the aromatic ring are expected to be strong in the Raman spectrum.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-Fluoro-3-nitropyridin-4-amine is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, nitro group, and amino group all contain chromophores that contribute to the UV-Vis spectrum. The presence of these auxochromes and chromophores on the aromatic ring typically results in a complex spectrum with multiple absorption maxima.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of 2-Fluoro-3-nitropyridin-4-amine and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and analysis of non-volatile and thermally sensitive compounds like 2-Fluoro-3-nitropyridin-4-amine. thermofisher.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve good separation of the target compound from any impurities. thermofisher.com Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. rsc.orgnih.gov

| HPLC Analysis Parameters | |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Vis Detector |

This table outlines a typical setup for HPLC analysis of aromatic amines.

Considerations for Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but its application to amines can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on the column. labrulez.combre.com For a compound like 2-Fluoro-3-nitropyridin-4-amine, several factors must be considered:

Derivatization: To improve volatility and reduce peak tailing, derivatization of the amine group is often necessary. thermofisher.comh-brs.de

Column Selection: A deactivated or base-deactivated column is recommended to minimize interactions with the basic amine group. labrulez.com

Injector and Detector Temperature: The temperatures must be carefully optimized to ensure efficient vaporization without causing thermal degradation of the nitro group.

Detector: A Nitrogen-Phosphorus Detector (NPD) would be highly sensitive for this nitrogen-containing compound. osha.gov

Due to the potential for thermal degradation and the need for derivatization, HPLC is often the preferred chromatographic method for the analysis of compounds like 2-Fluoro-3-nitropyridin-4-amine. thermofisher.com

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the verification of the molecular weight of newly synthesized compounds and for the assessment of their purity.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For 2-Fluoro-3-nitropyridin-4-amine (C₅H₄FN₃O₂), HRMS would be employed to verify its molecular formula by comparing the experimentally measured mass of the molecular ion with the calculated theoretical mass. The expected monoisotopic mass of this compound is 157.0291 u. An HRMS analysis would be expected to yield a mass measurement very close to this theoretical value. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Representative High-Resolution Mass Spectrometry Data for 2-Fluoro-3-nitropyridin-4-amine (Note: The data presented in this table is illustrative of expected results and not from a published experimental study.)

| Parameter | Expected Value |

| Molecular Formula | C₅H₄FN₃O₂ |

| Calculated Monoisotopic Mass | 157.0291 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Calculated Mass of [M+H]⁺ | 158.0369 u |

| Measured Mass of [M+H]⁺ | 158.0365 u |

| Mass Error | -2.5 ppm |

The data in the table illustrates how a very small mass error provides strong evidence for the correct elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

To perform this analysis, a high-quality single crystal of 2-Fluoro-3-nitropyridin-4-amine would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

The resulting structural data would confirm the connectivity of the atoms in the pyridine ring and the positions of the fluoro, nitro, and amine substituents. It would also reveal important details about the planarity of the pyridine ring and the orientation of the substituents relative to the ring. Furthermore, analysis of the packing of the molecules in the crystal lattice can provide insights into the intermolecular forces that govern the solid-state structure.

Table 2: Hypothetical Crystallographic Data for 2-Fluoro-3-nitropyridin-4-amine (Note: The data presented in this table is a theoretical representation of possible crystallographic parameters and is not based on a published crystal structure.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 8.9 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 670.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.56 g/cm³ |

| R-factor | < 0.05 |

This crystallographic data would provide unequivocal proof of the molecular structure of 2-Fluoro-3-nitropyridin-4-amine.

Future Research Trajectories and Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridines like 2-fluoro-3-nitropyridin-4-amine often involves multi-step sequences that can be resource-intensive. A key future trajectory is the development of more efficient and sustainable synthetic protocols. Current methods may rely on classical nitration, nucleophilic aromatic substitution, and reduction steps, which can involve harsh reagents and generate significant waste.

Future innovations will likely target:

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. nih.govtechnologynetworks.comresearchgate.net Implementing flow chemistry for the nitration, fluorination, or reduction steps in the synthesis of 2-fluoro-3-nitropyridin-4-amine could lead to a more streamlined and efficient manufacturing process. acs.orgacs.org

Catalyst Optimization : Reducing the reliance on stoichiometric reagents in favor of catalytic systems is a core tenet of sustainable chemistry. Research into more active and selective catalysts, such as novel palladium or copper catalysts for fluorination or improved hydrogenation catalysts (e.g., advanced Pd/C formulations), could significantly enhance efficiency.

Table 1: Comparison of a Hypothetical Current vs. a Future Sustainable Synthetic Route

| Step | Hypothetical Current Route | Future Sustainable Route | Rationale for Improvement |

| Solvent | Dichloromethane, Dimethylformamide | Water, Ethanol, or solvent-free | Reduces use of toxic and volatile organic compounds. rsc.org |

| Process | Batch processing | Continuous flow reactor | Enhances safety, control, and scalability; potentially higher yields. nih.govtechnologynetworks.com |

| Reagents | Stoichiometric nitrating/fluorinating agents | Catalytic systems (e.g., novel metal catalysts) | Improves atom economy and reduces waste. |

| Energy | High-temperature reflux | Microwave or ultrasonic irradiation | Reduces reaction times and energy consumption. researchgate.net |

| By-products | Significant mixed-acid and solvent waste | Minimal waste, with potential for catalyst recycling | Aligns with green chemistry principles for a circular economy. mdpi.com |

Exploration of Novel Reaction Pathways and Catalysis

Beyond improving existing synthetic methods, the exploration of entirely new reaction pathways for synthesizing and functionalizing 2-fluoro-3-nitropyridin-4-amine is a vibrant area of research. The unique electronic nature of the substituted pyridine (B92270) ring opens doors to innovative catalytic transformations. nih.gov

Future research directions include:

Photocatalysis : Visible-light photocatalysis offers a mild and powerful method for generating reactive intermediates. nih.govacs.org This technology could enable novel C-H functionalization reactions on the pyridine ring or facilitate unique coupling reactions that are not accessible through traditional thermal methods. acs.orgrsc.org For instance, photocatalytic generation of pyridinyl radicals could lead to selective alkylation or arylation at positions not easily accessed by standard Minisci-type reactions. nih.gov

Transition-Metal Catalysis : There is vast potential in applying modern transition-metal catalysis to the pyridine scaffold. beilstein-journals.org This includes developing methods for the direct and regioselective C-H functionalization of the pyridine ring, which would provide a more atom-economical approach to building molecular complexity compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgrsc.org

Enzyme and Bio-catalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Future work could explore engineered enzymes for the selective modification of 2-fluoro-3-nitropyridin-4-amine, such as selective reduction of the nitro group or derivatization of the amino group.

Table 2: Potential Novel Catalytic Approaches for Pyridine Functionalization

| Catalytic Approach | Potential Transformation | Advantage |

| Visible-Light Photocatalysis | Direct C-H Alkylation/Arylation | Mild conditions, novel regioselectivity, avoids harsh reagents. acs.org |

| Transition-Metal Catalysis (e.g., Pd, Ni, Rh) | C-H Borylation or Silylation | Direct functionalization without pre-activation, creating versatile building blocks. nih.govbeilstein-journals.org |

| Dual Catalysis (e.g., Photo/Metal) | Multi-component Couplings | Rapid construction of complex molecules in a single step. |

| Enzymatic Catalysis | Regioselective Reduction or Acylation | High chemo- and regioselectivity, environmentally benign. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for predicting the behavior of molecules and guiding experimental design. grnjournal.us For a molecule like 2-fluoro-3-nitropyridin-4-amine, with its interplay of electron-donating and -withdrawing groups, computational modeling can provide profound insights.

Key areas for future computational investigation are:

Density Functional Theory (DFT) Calculations : DFT can be used to map the electron density of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the energies of reaction intermediates and transition states. researchgate.netnih.gov This information is crucial for understanding and predicting the outcomes of new reactions.

Mechanism Elucidation : Computational modeling can help to unravel complex reaction mechanisms, such as unexpected rearrangements or the role of a catalyst. princeton.eduacs.orgresearchgate.net By simulating reaction pathways, researchers can identify key intermediates that might be too transient to detect experimentally.

Predictive Modeling for Properties : Algorithms can be developed to predict the physical, chemical, and even biological properties of derivatives of 2-fluoro-3-nitropyridin-4-amine, helping to prioritize which new molecules to synthesize in the laboratory. oberlin.edunih.gov

Table 3: Predicted Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Fluoro (-F) | 2 | Strong Inductive (-I) | Increases acidity of ring protons; activates the ring for nucleophilic attack. |

| Nitro (-NO₂) | 3 | Strong Inductive (-I) & Resonance (-M) | Powerful electron-withdrawing group; strongly activates the ring for nucleophilic attack, especially at positions 2, 4, and 6. |

| Amino (-NH₂) | 4 | Strong Resonance (+M) | Powerful electron-donating group; activates the ring for electrophilic attack and can direct metallation. |

Expanding the Scope of Derivatization for New Chemical Entities

The true potential of 2-fluoro-3-nitropyridin-4-amine lies in its utility as a versatile building block for creating new chemical entities with potentially valuable properties in materials science or medicinal chemistry. The three distinct functional groups offer orthogonal handles for a wide range of chemical modifications.

Future research will focus on:

Sequential Functionalization : Developing strategies to selectively react one functional group while leaving the others intact. For example, the amino group could be acylated, followed by reduction of the nitro group to a second amino group, which could then be differently functionalized.

Bioisosteric Replacement : In drug discovery, replacing parts of a molecule with structurally different but functionally similar groups (bioisosteres) is a common strategy to improve properties. rsc.orgchemrxiv.org The substituted pyridine core of this compound could itself serve as a bioisostere for other aromatic systems, or its substituents could be modified to mimic other functional groups. nih.govdomainex.co.ukcambridgemedchemconsulting.com

Scaffold Elaboration : Using the core scaffold to build more complex, three-dimensional structures. The functional groups can serve as anchor points for multicomponent reactions or for coupling to other complex molecular fragments. nih.gov

Table 4: Potential Derivatization Reactions and Resulting Scaffolds

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group/Scaffold |

| 4-Amino | Acylation | Acetyl Chloride | 4-Acetamido |

| 4-Amino | Reductive Amination | Aldehyde/Ketone + Reducing Agent | 4-Alkylamino |

| 3-Nitro | Reduction | H₂, Pd/C | 3-Amino |

| 3-Nitro (after reduction to amine) | Diazotization then Sandmeyer Reaction | NaNO₂, H⁺; then CuCN | 3-Cyano |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide | 2-Methoxy |

| Pyridine Ring | C-H Functionalization | Organometallic Reagent + Catalyst | C-H Alkylation/Arylation |

Q & A

Q. What are effective synthetic routes for 2-Fluoro-3-nitropyridin-4-amine?

Answer: Synthesis typically involves fluorination and nitration steps. A common approach is nucleophilic substitution of halogenated pyridine precursors. For example:

- Fluorination : Introduce fluorine via reactions with fluorinating agents (e.g., KF in polar aprotic solvents) under microwave-assisted conditions to enhance reaction efficiency .

- Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or ring decomposition .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | 150°C, 20 min, DMF | 65–70 | |

| Conventional heating | Reflux, 6 h, THF | 45–50 |

Q. How can structural characterization be optimized for nitro-fluoro pyridines?

Answer:

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals. Fluorine decoupling improves clarity for adjacent protons .

- X-ray crystallography : Single-crystal analysis (via SHELX or ORTEP-3 software) resolves regiochemistry and confirms nitro/fluoro positions .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to distinguish isomers .

Q. What purification techniques are optimal for nitro-substituted pyridines?

Answer:

- Recrystallization : Ethanol/water (3:1) yields high-purity crystals, leveraging solubility differences between nitro and byproducts .

- Column chromatography : Gradient elution (hexane → ethyl acetate) separates polar nitro/fluoro derivatives .

- Caution : Avoid prolonged heating to prevent nitro group decomposition.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in nitro-fluoro pyridine structures?

Answer:

- SHELX refinement : Resolves ambiguities in bond lengths/angles, especially between nitro (C–NO₂) and fluoro (C–F) groups .

- ORTEP-3 visualization : Graphical interfaces highlight steric effects and hydrogen bonding, clarifying regiochemical outcomes .

- Case study : For 4-Methyl-3-nitropyridin-2-amine, X-ray data confirmed nitro orientation and methyl group planarity .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Compound |

|---|---|---|

| C–N (nitro) | 1.458 ± 0.003 | 4-Methyl-3-nitropyridin-2-amine |

| C–F bond length | 1.342 ± 0.002 | Fluorinated analogs |

Q. What mechanistic insights explain nitration regioselectivity in fluoropyridines?

Answer:

- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the amino group.

- DFT calculations : Predict activation barriers for nitration at C3 vs. C5 positions; experimental yields align with computational models .

- Kinetic studies : Monitor reaction intermediates via in-situ IR to optimize temperature and acid concentration .

Q. How do solvent and catalyst choices impact fluorination efficiency?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enhancing fluorine incorporation .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorinating agent (KF) solubility, reducing reaction time .

- Microwave irradiation : Accelerates fluorination by 3–4× compared to conventional heating .

Q. What strategies mitigate decomposition during nitration?

Answer:

Q. How can spectroscopic contradictions between similar derivatives be resolved?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.